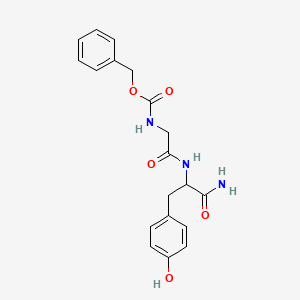
Codaphniphylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum. These alkaloids are known for their complex structures and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves intricate chemical processes. One of the notable methods includes the use of oxidative dearomatization strategies. For instance, starting from naphthol derivatives, the compound undergoes a series of reactions including Mukaiyama-Michael addition and tandem reductive amination/amidation to form the desired product
Industrial Production Methods
Industrial production of this compound is not widely documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have paved the way for more efficient and scalable methods, potentially enabling larger-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like iodine.
Reduction: The compound can be reduced using reagents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties against cancer cell lines, showing promise as a potential anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mécanisme D'action
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is known to interfere with cellular processes by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
- Daphniphylline
- Daphnezomine
- Dapholdhamine
Compared to these compounds, this compound is unique due to its specific structural features and the distinct biological activities it exhibits .
Propriétés
Formule moléculaire |
C30H47NO3 |
|---|---|
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one |
InChI |
InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3 |
Clé InChI |
REKWVHVBDQXQLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)
![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)

![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
